13-Hydroxylupanine

Pharmacokinetics Metabolism Quinolizidine Alkaloids

13-Hydroxylupanine (also known as (+)-13α-Hydroxylupanine or Hydroxylupanine) is a quinolizidine alkaloid belonging to the sparteine/lupanine class, characterized by a hydroxyl group at the C13 position on the bis-quinolizidine skeleton. It is a naturally occurring secondary metabolite found across multiple genera within the Fabaceae family, including Lupinus, Cytisus, Genista, and Sophora species.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 15358-48-2
Cat. No. B1673957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxylupanine
CAS15358-48-2
SynonymsHydroxylupanine;  Alkaloid C 2, from Cadia purpurea;  4-25-00-00082 (Beilstein Handbook Reference);  (+)-13-Hydroxylupanine;  BRN 0087896;  BRN0087896;  BRN-0087896;  Jamaidine;  Lupanine, hydroxy- (6CI);  Oxylupanine; 
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O
InChIInChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1
InChIKeyJVYKIBAJVKEZSQ-YHQUGGNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

13-Hydroxylupanine (CAS 15358-48-2) Quinolizidine Alkaloid: Sourcing, Compositional Abundance and Core Pharmacological Profile for Research and Industrial Procurement


13-Hydroxylupanine (also known as (+)-13α-Hydroxylupanine or Hydroxylupanine) is a quinolizidine alkaloid belonging to the sparteine/lupanine class, characterized by a hydroxyl group at the C13 position on the bis-quinolizidine skeleton [1]. It is a naturally occurring secondary metabolite found across multiple genera within the Fabaceae family, including Lupinus, Cytisus, Genista, and Sophora species . As a major alkaloid in certain lupin varieties, particularly sweet lupins, it typically comprises a significant fraction of the total alkaloid content, with reported values ranging from 0.10% to 32.78% (mean 8.23%) of the total alkaloid pool in white lupin (Lupinus albus) seeds [2]. Its documented pharmacological effects include the blockade of ganglionic transmission, reduction of cardiac contractility, and induction of uterine smooth muscle contraction, establishing its relevance in neurobiological and cardiovascular research [3].

Why 13-Hydroxylupanine Procurement Cannot Default to Lupanine or Sparteine: A Guide to Avoiding Critical Experimental and Economic Pitfalls


While 13-hydroxylupanine, lupanine, and sparteine share a common bis-quinolizidine core and often co-occur in plant extracts, the presence of the C13 hydroxyl group fundamentally alters the compound's physicochemical properties, metabolic fate, and biological interactions [1]. Direct substitution of 13-hydroxylupanine with lupanine is demonstrably invalid for quantitative studies, as a head-to-head in vivo pharmacokinetic comparison revealed distinct urinary recovery profiles: greater than 85% of an orally administered dose of 13-hydroxylupanine was recovered unchanged, compared to greater than 76% for lupanine [2]. Furthermore, the acute toxicity profiles differ materially, with intraperitoneal LD50 values of 199 mg/kg for 13-hydroxylupanine versus 177 mg/kg for lupanine in rats [3]. Generic substitution without verification therefore introduces significant, quantifiable error into any assay relying on accurate dosing, metabolic clearance prediction, or toxicity assessment, and may invalidate comparative studies predicated on the compound's specific activity as a ganglionic transmission inhibitor .

Evidence-Based 13-Hydroxylupanine Differentiation Guide: Quantified Comparative Data for Scientific Procurement


Comparative Urinary Excretion and Metabolic Stability: 13-Hydroxylupanine Demonstrates 9 Percentage Points Higher Unchanged Recovery than Lupanine in Human Subjects

A direct head-to-head pharmacokinetic study in human subjects compared the in vivo disposition of 13-hydroxylupanine and lupanine. The data reveal that 13-hydroxylupanine is more resistant to metabolism than lupanine. In most subjects, >85% of the administered 13-hydroxylupanine dose was recovered as the unchanged parent compound in urine, compared to >76% for lupanine [1]. This 9-percentage-point difference indicates a lower degree of in vivo modification for the hydroxylated analog. Additionally, apparent partial dehydroxylation of 13-hydroxylupanine back to lupanine was observed in a subset of subjects (14% of dose in one extensive metabolizer, 34% of dose in one poor metabolizer), a conversion pathway that does not apply when lupanine is administered [1].

Pharmacokinetics Metabolism Quinolizidine Alkaloids

Acute Toxicity Differentiation: 13-Hydroxylupanine Exhibits a 12.4% Higher LD50 than Lupanine in Rodent Intraperitoneal Model

A comparative acute toxicity study in rats established distinct intraperitoneal LD50 values for the two major lupin alkaloids. 13-Hydroxylupanine demonstrated an LD50 of 199 mg/kg, whereas lupanine exhibited a lower LD50 of 177 mg/kg [1]. This represents a 12.4% higher median lethal dose for the hydroxylated derivative under these experimental conditions. The oral LD50 for lupanine was also determined to be 1464 mg/kg, but a directly comparable oral LD50 value for 13-hydroxylupanine was not reported in this study [1].

Toxicology Safety Assessment Quinolizidine Alkaloids

Cardiac Pharmacodynamics: 13-Hydroxylupanine Demonstrates Negative Inotropic and Chronotropic Activity with Dose-Dependent Coronary Flow Reduction in Isolated Heart Model

In an isolated frog heart preparation, 13-hydroxylupanine exhibited a defined cardiac pharmacological profile. At relatively high doses (>10 mg/kg), the compound arrested cardiac action in diastole and produced quantifiable reductions in coronary flow, amplitude of contractions, and heart rate . This profile is consistent with its known mechanism of ganglionic transmission blockade, which leads to decreased cardiac contractility [1].

Cardiovascular Pharmacology Isolated Organ Studies Ganglionic Blockers

Natural Abundance and Plant Source Differentiation: 13-Hydroxylupanine Represents a Conserved Minor Alkaloid Across Diverse Fabaceae Species, with Variable but Quantifiable Content Ranges

13-Hydroxylupanine is consistently identified as a minor but characteristic alkaloid across numerous species in the Fabaceae family. In cell suspension cultures of ten species, lupanine was the main alkaloid produced, with 13-hydroxylupanine as a minor accompanying alkaloid . Quantitative analyses in white lupin (Lupinus albus) seeds show a mean 13-hydroxylupanine content of 8.23% of total alkaloids, with a wide range from 0.10% to 32.78% across different genotypes [1]. This contrasts sharply with the dominant alkaloid lupanine, which averages 76.06% (range 28.22–94.49%) of total alkaloid content in the same collection [1].

Phytochemistry Alkaloid Profiling Natural Product Sourcing

High-Value 13-Hydroxylupanine Application Scenarios for Scientific and Industrial Use: Leveraging Quantified Evidence for Procurement Decisions


Scenario 1: Preclinical Pharmacokinetic and Metabolism Studies of Quinolizidine Alkaloids

Researchers designing ADME (Absorption, Distribution, Metabolism, Excretion) studies for the quinolizidine alkaloid class require 13-hydroxylupanine as a distinct comparator to lupanine. Its unique urinary recovery profile (>85% unchanged excretion) and partial dehydroxylation pathway [1] make it an essential tool for dissecting structure-metabolism relationships. Substituting lupanine for 13-hydroxylupanine would fundamentally alter the experimental outcomes, as the 9-percentage-point difference in unchanged recovery directly impacts bioavailability calculations and metabolite identification [1].

Scenario 2: Toxicity Assessment and Safety Profiling of Lupin-Derived Products

For food safety and agricultural applications involving lupin alkaloids, 13-hydroxylupanine is a critical reference standard. Its acute toxicity profile (LD50 199 mg/kg, i.p.) is distinct from lupanine (LD50 177 mg/kg, i.p.) [2]. Accurate toxicological risk assessment of lupin seed batches, particularly those with atypical alkaloid compositions, necessitates the separate quantification and evaluation of 13-hydroxylupanine and lupanine, rather than treating total alkaloid content as a homogenous entity.

Scenario 3: Cardiovascular Pharmacology and Ganglionic Transmission Research

13-Hydroxylupanine's demonstrated ability to block ganglionic transmission and modulate cardiac function (decreased contractility, reduced coronary flow) [3] positions it as a valuable tool compound for basic cardiovascular research. Its activity in isolated organ models provides a defined pharmacological benchmark for studies investigating autonomic nervous system modulation or for screening novel ganglionic blockers.

Scenario 4: Phytochemical Profiling and Quality Control in Lupin Breeding Programs

In agricultural and plant breeding programs aimed at developing low-alkaloid ('sweet') lupin varieties, 13-hydroxylupanine is a mandatory analytical standard. As a consistent minor alkaloid with known abundance ranges (0.10–32.78% of total alkaloids in L. albus) [4], its precise quantification is essential for characterizing the full alkaloid profile and ensuring compliance with regulatory thresholds for food and feed use. Relying solely on lupanine quantification provides an incomplete and potentially misleading picture of the total alkaloid burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-Hydroxylupanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.